molecular formula C6H6BrNO2S B7961511 Methyl 2-(2-bromothiazol-5-yl)acetate

Methyl 2-(2-bromothiazol-5-yl)acetate

Cat. No.: B7961511
M. Wt: 236.09 g/mol
InChI Key: ZHELKJCUNPWHKI-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromothiazol-5-yl)acetate is an organic compound with the molecular formula C6H6BrNO2S and a molar mass of 236.09 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-bromothiazol-5-yl)acetate can be synthesized from commercially available methyl 2-(2-aminothiazol-5-yl)acetate. The synthesis involves bromination of the thiazole ring, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromothiazol-5-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions, leading to different oxidation states and functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF or DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminothiazole derivative, while coupling reactions could produce biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl 2-(2-bromothiazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromothiazol-5-yl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and thiazole ring play crucial roles in its binding affinity and specificity. The compound can interact with various biological pathways, including those involved in inflammation, oxidative stress, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chlorothiazol-5-yl)acetate
  • Methyl 2-(2-fluorothiazol-5-yl)acetate
  • Methyl 2-(2-iodothiazol-5-yl)acetate

Uniqueness

Methyl 2-(2-bromothiazol-5-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic and biological applications .

Properties

IUPAC Name

methyl 2-(2-bromo-1,3-thiazol-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-8-6(7)11-4/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELKJCUNPWHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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